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PROTAC EGFR degrader 5 -

PROTAC EGFR degrader 5

Catalog Number: EVT-12549253
CAS Number:
Molecular Formula: C57H72FN13O5S
Molecular Weight: 1070.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

PROTAC EGFR degrader 5 is a novel compound designed to selectively degrade mutant forms of the epidermal growth factor receptor (EGFR), particularly those associated with non-small cell lung cancer (NSCLC). The development of this compound is part of a broader strategy to overcome resistance to existing therapies, such as small molecule inhibitors, by utilizing the proteolysis-targeting chimera (PROTAC) technology. PROTACs are bifunctional molecules that can recruit E3 ubiquitin ligases to target proteins for degradation via the ubiquitin-proteasome pathway.

Source

The synthesis and biological evaluation of PROTAC EGFR degrader 5 have been documented in various studies, highlighting its potential as a therapeutic agent against EGFR mutations that confer resistance to conventional treatments .

Classification

PROTAC EGFR degrader 5 belongs to a class of compounds known as targeted protein degraders. These compounds are characterized by their ability to induce the selective degradation of specific proteins within cells, thereby modulating cellular pathways involved in cancer progression.

Synthesis Analysis

Methods

The synthesis of PROTAC EGFR degrader 5 involves several key steps, including the nucleophilic aromatic substitution reaction and subsequent coupling reactions. The initial step typically involves the reaction of a substituted aniline with a halogenated pyrimidine derivative, which serves as the core structure for the PROTAC.

Technical Details

  1. Nucleophilic Aromatic Substitution: The process begins with the reaction of 2,4,5-trichloropyrimidine with ortho-substituted anilines.
  2. Intermediate Formation: The resulting intermediate undergoes deprotection using trifluoroacetic acid to yield a free amine.
  3. Alkylation: This intermediate is then alkylated with various methylene units to form a key precursor.
  4. Final Coupling: The final PROTAC compound is synthesized by coupling this precursor with an appropriate E3 ligase ligand using activating agents like HATU .
Molecular Structure Analysis

Structure

The molecular structure of PROTAC EGFR degrader 5 features a bifunctional design that includes:

  • A ligand for the E3 ubiquitin ligase (such as von Hippel-Lindau).
  • A moiety that specifically binds to the mutant form of EGFR.

Data

The precise molecular formula and structural data are typically derived from spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing PROTAC EGFR degrader 5 include:

  • Nucleophilic Substitution: Key for forming the initial product.
  • Deprotection Reactions: Essential for activating functional groups necessary for further reactions.
  • Coupling Reactions: Critical for assembling the final PROTAC structure.

Technical Details

These reactions are optimized based on factors such as temperature, solvent choice, and reaction time to maximize yield and purity.

Mechanism of Action

Process

PROTAC EGFR degrader 5 operates through a unique mechanism that involves:

  1. Binding: The compound binds to both the target mutant EGFR and an E3 ubiquitin ligase.
  2. Ubiquitination: This binding facilitates the ubiquitination of the target protein.
  3. Degradation: The polyubiquitinated protein is recognized by the proteasome and subsequently degraded.

Data

Studies have shown that PROTAC EGFR degrader 5 can effectively reduce mutant EGFR levels in cellular models, demonstrating its potency in inducing degradation at low nanomolar concentrations .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Typically assessed in various solvents to determine optimal conditions for biological assays.
  • Stability: Evaluated under different pH and temperature conditions to ensure compound integrity during storage and handling.

Chemical Properties

  • Molecular Weight: Determined through mass spectrometry.
  • Functional Groups: Characterized using infrared spectroscopy to confirm the presence of key functional groups necessary for activity.

Relevant Data or Analyses

Analytical data from chromatographic techniques help confirm purity and concentration, essential for biological evaluations.

Applications

Scientific Uses

PROTAC EGFR degrader 5 is primarily investigated for its potential applications in cancer therapy, particularly in treating NSCLC characterized by resistant mutations in EGFR. Its ability to selectively degrade mutant proteins offers a promising avenue for overcoming resistance mechanisms associated with traditional small molecule inhibitors .

Properties

Product Name

PROTAC EGFR degrader 5

IUPAC Name

(2S,4R)-1-[(2S)-2-[7-[4-[6-[[2-(4-fluoroanilino)-4-[4-(hydroxymethyl)piperidin-1-yl]pyrido[3,4-d]pyrimidin-6-yl]amino]pyridin-3-yl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide

Molecular Formula

C57H72FN13O5S

Molecular Weight

1070.3 g/mol

InChI

InChI=1S/C57H72FN13O5S/c1-37-51(77-36-62-37)40-12-10-38(11-13-40)31-61-54(75)47-29-44(73)34-71(47)55(76)52(57(2,3)4)66-50(74)9-7-5-6-8-22-68-25-27-69(28-26-68)43-18-19-48(59-32-43)65-49-30-45-46(33-60-49)64-56(63-42-16-14-41(58)15-17-42)67-53(45)70-23-20-39(35-72)21-24-70/h10-19,30,32-33,36,39,44,47,52,72-73H,5-9,20-29,31,34-35H2,1-4H3,(H,61,75)(H,66,74)(H,59,60,65)(H,63,64,67)/t44-,47+,52-/m1/s1

InChI Key

LCTCXOPSLJEXKE-FEDPBZRBSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CN=C(C=C5)NC6=NC=C7C(=C6)C(=NC(=N7)NC8=CC=C(C=C8)F)N9CCC(CC9)CO)O

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